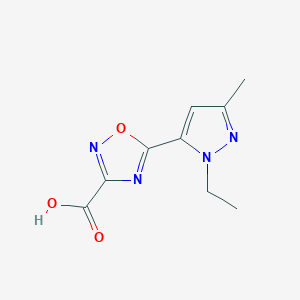
5-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-oxopropanoate with hydrazine to form the pyrazole ring, followed by cyclization with a nitrile oxide to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
(1-Ethyl-3-methyl-1H-pyrazol-5-yl)(phenyl)methanone: Another related compound with a similar pyrazole ring but different functional groups.
Uniqueness
5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of pyrazole and oxadiazole rings, which confer distinct chemical reactivity and potential bioactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10N4O3 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
5-(2-ethyl-5-methylpyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H10N4O3/c1-3-13-6(4-5(2)11-13)8-10-7(9(14)15)12-16-8/h4H,3H2,1-2H3,(H,14,15) |
InChI Key |
WKQPJYHRRCDDRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















